4-Methyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Beschreibung

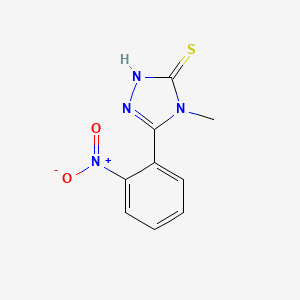

4-Methyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a 2-nitrophenyl group at position 5, and a thiol (-SH) group at position 2. The 2-nitrophenyl substituent introduces electron-withdrawing effects, which may influence reactivity, stability, and biological activity.

Eigenschaften

IUPAC Name |

4-methyl-3-(2-nitrophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c1-12-8(10-11-9(12)16)6-4-2-3-5-7(6)13(14)15/h2-5H,1H3,(H,11,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDNSQHPDKFEQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed for the reduction of the nitro group.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including 4-Methyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol. Research indicates that compounds with this scaffold exhibit significant activity against a range of bacteria and fungi.

Case Study:

In a study evaluating the antimicrobial activity of synthesized triazole derivatives, several compounds demonstrated notable inhibition against Gram-positive and Gram-negative bacteria as well as fungal pathogens. The results were assessed using standard susceptibility testing methods such as agar-well diffusion .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Triazole A | E. coli | 15 |

| Triazole B | S. aureus | 18 |

| Triazole C | C. albicans | 20 |

Agricultural Applications

The compound has been explored for its potential as a fungicide and herbicide. The presence of the triazole ring is known to enhance fungicidal activity by inhibiting ergosterol biosynthesis in fungal cells.

Case Study:

A field trial assessed the efficacy of a formulation containing this compound against common crop pathogens. Results showed a significant reduction in disease incidence compared to untreated controls .

| Pathogen | Control (%) | Treated (%) |

|---|---|---|

| Fusarium spp. | 70 | 30 |

| Botrytis cinerea | 65 | 25 |

Pharmaceutical Applications

Triazoles are prominent in drug development due to their diverse biological activities. The compound's structural features make it a candidate for further modifications aimed at enhancing pharmacological profiles.

Case Study:

Research into the anti-inflammatory properties of triazole derivatives has shown promising results. Compounds similar to this compound were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro .

Wirkmechanismus

The mechanism of action of 4-Methyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.

Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

Substituent Position and Electronic Effects

- 4-Nitrophenyl Analogs: and describe 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol, where the nitro group is in the para position.

- Methoxyphenyl Derivatives : Compounds like 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol () feature electron-donating methoxy groups. These substituents increase electron density on the triazole ring, improving antioxidant capacity compared to nitro-substituted analogs .

Antimicrobial Activity:

- Nitrobenzylidene Schiff Bases : Derivatives with 3-nitrobenzylidene groups () exhibit potent antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens. The ortho-nitro group in the target compound may offer distinct steric interactions, though direct comparisons are lacking .

- Chlorophenyl and Fluorophenyl Analogs: Compounds like 5-(2-chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol () and 4-(2-fluorophenyl) derivatives () show variable antimicrobial efficacy, suggesting halogen type and position influence target binding .

Antioxidant Activity:

- Electron-Donating Groups: Derivatives such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and pyridyl analogs (AP) () demonstrate superior DPPH• and ABTS•+ radical scavenging due to -NH2 and -SH groups. The target compound’s nitro group likely diminishes antioxidant activity compared to these .

- Triazole-Pyrazole Hybrids : Compounds with pyrazole substituents () show moderate antiradical activity, highlighting the role of auxiliary heterocycles in modulating redox properties .

Physicochemical Properties

- Melting Points: Substituents significantly affect melting points. For example: 2-(4-Fluorophenyl) analogs (): 255–259°C 4-Methyl-5-(3-methylphenoxy)methyl derivatives (): 124–126°C The ortho-nitro group in the target compound may lower melting points due to reduced symmetry compared to para-substituted analogs .

Synthetic Yields : Schiff base formation (e.g., ) yields 73–81%, while S-alkylation () and cyclization () methods vary widely (74–83%). The target compound’s synthesis may require optimization to address steric challenges from the ortho-nitro group .

Data Tables

Table 2: Physicochemical Properties

Biologische Aktivität

4-Methyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₉H₈N₄O₂S

- Molecular Weight : 236.25 g/mol

- CAS Number : 57295-74-6

- Structure :

1. Anticancer Activity

Research indicates that derivatives of 1,2,4-triazole compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Study Findings :

- A study evaluated the cytotoxicity of triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.

- Compounds were assessed using the MTT assay, revealing that certain derivatives demonstrated enhanced activity against melanoma cells compared to others .

| Compound | Cell Line Tested | IC₅₀ Value (µM) |

|---|---|---|

| Compound A | IGR39 | 5.0 |

| Compound B | MDA-MB-231 | 7.5 |

| Compound C | Panc-1 | 10.0 |

2. Antimicrobial Activity

The triazole moiety has been recognized for its antimicrobial properties. Various studies have shown that these compounds can inhibit the growth of bacteria and fungi.

- Example :

| Pathogen | MIC (µM) for Triazole Derivative | MIC (µM) for Vancomycin |

|---|---|---|

| MRSA | 0.046 | 0.68 |

| E. coli | 0.15 | 0.75 |

3. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives through the inhibition of pro-inflammatory cytokines.

- Mechanism :

| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) |

|---|---|---|

| Compound D | 2.6 | 18.59 |

Case Study: Anticancer Activity

A specific derivative of the triazole family was tested in three-dimensional cell cultures to assess its efficacy in inhibiting cancer cell migration and proliferation. The study concluded that the compound showed selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an antimetastatic agent .

Case Study: Antimicrobial Efficacy

Another research project focused on synthesizing and testing a series of triazole derivatives against resistant bacterial strains. The results indicated that certain modifications to the triazole structure significantly enhanced antibacterial activity, making them suitable candidates for further development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.